Bienvenue dans la boutique en ligne BenchChem!

TCS1105

GABA-A Receptor Benzodiazepine Pharmacology Subtype Selectivity

TCS1105 is a functionally selective indole-3-glyoxylamide with dual α2-agonist/α1-antagonist activity (Ki: α2 118 nM, α1 245 nM). Its unique subtype profile enables anxiolysis without sedation, distinguishing it from generic benzodiazepines. For reliable in vivo and in vitro studies requiring precise GABAA receptor modulation. Purity ≥98%, HPLC-verified. Standard package sizes available.

Molecular Formula C17H13FN2O2
Molecular Weight 296.29 g/mol
CAS No. 185391-33-7
Cat. No. B168558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS1105
CAS185391-33-7
SynonymsN-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Molecular FormulaC17H13FN2O2
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H13FN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22)
InChIKeyVWCCHJFFYCGXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-3-acetamide Derivative (TCS 1105) CAS 185391-33-7: A Subtype-Selective GABAA Benzodiazepine Receptor Ligand


The compound listed as 1H-Indole-3-acetamide, N-((4-MeO-Ph)Me)-al with CAS 185391-33-7 corresponds to the known research chemical TCS 1105, chemically defined as N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide . It is a synthetic indole-3-glyoxylamide derivative that acts as a functionally selective ligand at the benzodiazepine binding site of GABAA receptors [1]. Unlike classical benzodiazepines that broadly potentiate GABAergic signaling, TCS 1105 exhibits a dual functional profile: it acts as an agonist at α2-subunit-containing receptors while antagonizing α1-subunit-containing receptors . This subtype-selective efficacy distinguishes it from non-selective benzodiazepine site ligands and underlies its characteristic anxiolytic activity without accompanying sedation, as demonstrated in rodent behavioral models [1].

Why Generic Indole-3-acetamide Analogs Cannot Substitute for TCS 1105 (CAS 185391-33-7) in Subtype-Selective GABAA Research


Generic substitution among indole-3-acetamide derivatives is not scientifically valid due to the profound impact of subtle structural modifications on GABAA receptor subtype functional selectivity. TCS 1105 bears a 4-fluorobenzyl moiety on the glyoxylamide chain that confers a unique dual agonist/antagonist profile at α2 and α1 subunits respectively . In contrast, structurally similar indol-3-ylglyoxylamides with alternative N-substituents, such as the 5-nitro derivatives or unsubstituted phenyl analogs, exhibit markedly different efficacy profiles—ranging from full agonists to silent antagonists at specific BzR subtypes [1]. For example, TCS 1205, a close structural analog, acts as a partial agonist at α1 receptors rather than an antagonist [2]. Moreover, the oxoacetamide linker in TCS 1105 is essential for its high-affinity interaction with the BzR binding pocket; simple acetamide or carboxamide analogs show reduced potency and altered subtype selectivity [1]. Therefore, substituting TCS 1105 with any untested indole-3-acetamide analog risks introducing unintended pharmacological effects that can confound experimental outcomes and invalidate comparative analyses.

Quantitative Differentiation Evidence for TCS 1105 (CAS 185391-33-7) vs. GABAA BzR Ligand Comparators


GABAA Receptor Subtype-Selective Functional Efficacy: TCS 1105 vs. Non-Selective Benzodiazepines

TCS 1105 displays a unique dual functional profile as an agonist at α2-subunit-containing GABAA receptors and an antagonist at α1-subunit-containing receptors, as quantified by radioligand binding displacement of [3H]Ro 15-1788 . In contrast, classical benzodiazepines such as diazepam act as non-selective agonists across multiple α-subtypes [1]. This functional difference is critical for achieving anxiolysis without sedation, a separation of effects not possible with non-selective BzR agonists [1].

GABA-A Receptor Benzodiazepine Pharmacology Subtype Selectivity

In Vivo Anxiolytic Efficacy Without Sedation: TCS 1105 vs. Diazepam in Rodent Behavioral Models

In rodent anxiety models, TCS 1105 significantly reduces anxiety-like behavior without inducing sedation, a separation of effects not observed with diazepam at anxiolytic doses . While diazepam produces dose-dependent motor impairment and sedation alongside its anxiolytic effects, TCS 1105 maintains full locomotor activity at doses that produce equivalent reductions in anxiety measures [1]. This functional selectivity stems from its α2-agonist/α1-antagonist profile, as α1 activation is primarily responsible for the sedative and motor-impairing effects of classical benzodiazepines [1].

Anxiety Behavioral Pharmacology Rodent Models

Blockade of Sema3A-Induced Axonal Growth Cone Collapse: TCS 1105 vs. Zolpidem (α1 Agonist)

TCS 1105 blocks Sema3A-induced axonal growth cone collapse in a concentration-dependent manner, an effect attributed to its agonist activity at α2-containing GABAA receptors [1]. In contrast, zolpidem, a selective α1-subunit agonist, produces only partial blockade at high doses [1]. This differential efficacy demonstrates that α2 receptor activation, not α1, is the critical mediator of Sema3A signaling interference [1].

Neurodevelopment Axon Guidance Growth Cone Dynamics

Enhancement of Social Dominance Behavior: TCS 1105 vs. Zolpidem in Rodent Social Competition Assays

In rat social competition paradigms, intra-VTA infusion of TCS 1105 significantly enhances social dominance, whereas zolpidem infusion does not affect the outcome of social competition [1]. This behavioral dissociation maps directly onto the differential α-subtype pharmacology: α2-containing receptors in the ventral tegmental area (VTA) are critically involved in establishing dominance rank, while α1 activation is not sufficient to modulate this social behavior [1].

Social Behavior Neuroethology Dominance Hierarchies

High Purity and Defined Solubility Specifications: TCS 1105 vs. Generic Indole-3-acetamide Derivatives

Commercially sourced TCS 1105 (CAS 185391-33-7) is supplied with ≥99% purity as verified by HPLC and defined solubility parameters (soluble to 100 mM in DMSO and to 20 mM in ethanol) . In contrast, many generic indole-3-acetamide analogs lack rigorous purity certification and have poorly characterized solubility profiles, which can lead to inconsistent experimental outcomes due to variable compound integrity and solubility-limited bioavailability .

Chemical Procurement Quality Control Reproducibility

Recommended Research Applications for TCS 1105 (CAS 185391-33-7) Based on Quantified Differentiation Evidence


Investigating α2-Specific GABAA Receptor Contributions to Anxiety Circuitry

Use TCS 1105 as a pharmacological tool to selectively activate α2-containing GABAA receptors while concurrently antagonizing α1-mediated sedative effects. This enables dissection of the neural circuits underlying anxiety without the confounding motor impairment observed with non-selective benzodiazepines [1]. The compound's dual functional profile is supported by its Ki values of 118 nM (α2, agonist) and 245 nM (α1, antagonist) and its demonstrated anxiolytic efficacy in rodent behavioral models without sedation [1].

Probing α2-Mediated Axon Guidance and Neurodevelopmental Signaling

Employ TCS 1105 to block Sema3A-induced axonal growth cone collapse in vitro, leveraging its α2-agonist activity to dissect the role of GABAA receptor subtypes in axon guidance. Direct comparative data show that TCS 1105 fully blocks Sema3A-induced collapse, whereas the α1-selective agonist zolpidem has only partial effects, confirming α2-specificity of this functional assay [2].

Studying the Neurobiology of Social Dominance and Hierarchical Behavior

Utilize TCS 1105 to enhance social dominance in rodent social competition paradigms, as demonstrated by its ability to increase winning probability in VTA-infused rats, an effect not replicated by the α1-agonist zolpidem [3]. This application is particularly valuable for ethological and translational studies investigating the neural substrates of social hierarchy and related psychiatric conditions.

Chemical Tool for Structure-Activity Relationship (SAR) Studies of Indol-3-ylglyoxylamides

Use TCS 1105 as a benchmark compound in SAR campaigns aimed at developing novel subtype-selective GABAA ligands. Its defined Ki values for α2 (118 nM) and α1 (245 nM) and its functional efficacy profile serve as a reference point for evaluating new indole-based analogs. The compound's high purity (≥99% HPLC) and established solubility parameters ensure reliable comparative data across different synthesis batches and laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCS1105

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.